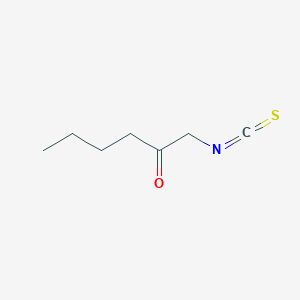

2-Oxohexyl isothiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxohexyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Properties

2-Oxohexyl ITC has garnered attention for its ability to enhance the effectiveness of traditional chemotherapeutic agents. Research indicates that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

Synergistic Effects with Chemotherapy

A significant application of 2-oxohexyl ITC is its combination with 5-fluorouracil (5-FU), a common chemotherapy drug. Studies have shown that this combination exhibits synergistic effects in colon cancer models. The interaction leads to enhanced cytotoxicity compared to either agent alone, primarily through the induction of apoptosis and cell cycle arrest .

- Case Study : In a study involving colon cancer cell lines, the combination treatment resulted in a significant reduction in cell viability, with a calculated combination index (CI) indicating synergy (CI < 1) at various concentrations .

Dietary Isothiocyanates and Health

Beyond direct anticancer applications, dietary isothiocyanates like 2-oxohexyl ITC contribute to overall health benefits through their chemopreventive properties.

Chemoprevention

Research suggests that isothiocyanates can reduce the risk of cancer development by modulating detoxification enzymes and antioxidant defenses. They enhance the body's ability to eliminate carcinogens and protect against oxidative stress .

Comparative Efficacy with Other Isothiocyanates

When comparing 2-oxohexyl ITC with other isothiocyanates, such as sulforaphane (SFN), studies indicate that while both compounds exhibit anticancer properties, 2-oxohexyl ITC may have superior efficacy in certain contexts.

| Compound | Mechanism of Action | Efficacy in Cancer Models |

|---|---|---|

| 2-Oxohexyl ITC | Induces apoptosis; cell cycle arrest | High (especially with 5-FU) |

| Sulforaphane | Induces phase II detoxification enzymes | Moderate |

Future Directions and Research Opportunities

The promising results from studies involving 2-oxohexyl ITC suggest several avenues for future research:

- Clinical Trials : More extensive clinical trials are needed to validate the efficacy and safety of 2-oxohexyl ITC in human subjects.

- Combination Therapies : Investigating other combinations with different chemotherapeutic agents could reveal broader applications.

- Mechanistic Studies : Further research into the molecular mechanisms will enhance understanding and potentially lead to more targeted therapies.

Analyse Des Réactions Chimiques

1.1. Synthetic Pathways

2-Oxohexyl isothiocyanate is synthesized via two primary routes:

-

Route A : Reaction of 4-methylaminobutyl ketone with thiophosgene (CS₂) under basic conditions (K₂CO₃) to form the ITC moiety (C–NCS bond) .

-

Route B : Oxidation of 2-oxohexyl thiol intermediates using sodium persulfate (Na₂S₂O₈), avoiding thiophosgene for improved safety .

Table 1: Key Synthetic Parameters

| Parameter | Route A | Route B |

|---|---|---|

| Yield | 77–81% | 60–75% |

| Reaction Time | 12–24 h | 3–6 h |

| Byproducts | Thiourea derivatives | Sulfoxide impurities |

2.1. Mercapturic Acid Pathway

This compound undergoes conjugation with glutathione (GSH) via glutathione S-transferase (GST), forming S-(N-alkylthiocarbamoyl)glutathione (ITC–GSH). Subsequent enzymatic hydrolysis by γ-glutamyl transferase (GT) and N-acetyltransferase (AT) produces mercapturic acids (N-acetylcysteine conjugates) .

Key Observations :

-

GSH Depletion : At 10 µM, OHITC reduces intracellular GSH by 70% in leukemia cells (CCRF-SB), enhancing reactive oxygen species (ROS) accumulation .

-

ROS Modulation : Doses ≤5 µM decrease H₂O₂ levels by 50%, while ≥10 µM increase ROS to 80% of baseline, triggering apoptosis .

3.1. Anticancer Activity

OHITC induces apoptosis via:

-

Cell Cycle Arrest : Blocks G₂/M phase at IC₅₀ = 2.5 µM in ME-18 melanoma cells .

-

HDAC Inhibition : Reduces histone deacetylase activity by 40% at 5 µM, promoting chromatin relaxation .

Table 2: Cytotoxicity Comparison (IC₅₀, µM)

| Cell Line | OHITC | Sulforaphane |

|---|---|---|

| L-1210 Leukemia | 1.8 | 3.2 |

| ME-18 Melanoma | 2.1 | 4.5 |

| CCRF-SB B-Leukemia | 1.5 | 2.9 |

3.2. Enzyme Modulation

-

Phase II Enzyme Induction : Upregulates NAD(P)H quinone oxidoreductase 1 (NQO1) by 3.5-fold in murine hepatoma cells .

-

CYP Inhibition : Suppresses CYP2E1 and CYP3A4 isoforms at IC₅₀ = 15 µM, altering xenobiotic metabolism .

4.1. Thiourea Formation

OHITC reacts with primary amines (e.g., methylamine) to form stable thioureas:

CH CO CH NCS RNH CH CO CH NHCSNHR

4.2. Oxidative Stability

-

Sulfoxide Formation : Oxidation with Oxone® yields sulfoxide derivatives (e.g., CH₃CO(CH₂)₄NS(O)C) at 55% yield, enhancing anti-inflammatory activity .

5.1. Combination with 5-Fluorouracil

Sequential treatment with OHITC (2.5 µM) and 5-fluorouracil (10 µM) reduces CCRF-SB cell viability by 98% via S-phase arrest (79% cells in S-phase) .

Environmental Degradation

OHITC hydrolyzes in aqueous media (pH 7.4, 37°C) with a half-life of 2.3 h, producing hexan-2-one and thiocyanate ions (SCN⁻) .

Propriétés

Formule moléculaire |

C7H11NOS |

|---|---|

Poids moléculaire |

157.24 g/mol |

Nom IUPAC |

1-isothiocyanatohexan-2-one |

InChI |

InChI=1S/C7H11NOS/c1-2-3-4-7(9)5-8-6-10/h2-5H2,1H3 |

Clé InChI |

GAMOIYAHFLGUMB-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(=O)CN=C=S |

Synonymes |

2-oxohexyl isothiocyanate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.